molecular formula C10H10N6OS B2575026 4-[(furan-2-yl)methyl]-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 2320959-89-3

4-[(furan-2-yl)methyl]-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2575026
CAS No.: 2320959-89-3
M. Wt: 262.29
InChI Key: WFDXOZJXCSXWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(furan-2-yl)methyl]-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that features a unique combination of furan, triazole, and triazole-thione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(furan-2-yl)methyl]-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Triazole Ring:

    Formation of the Triazole-Thione Moiety: The final step involves the reaction of the triazole with a thiocarbonyl compound under basic conditions to form the triazole-thione structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[(furan-2-yl)methyl]-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The triazole-thione moiety can be reduced to form triazole-thiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole-thione moiety can produce triazole-thiol derivatives.

Scientific Research Applications

4-[(furan-2-yl)methyl]-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[(furan-2-yl)methyl]-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(furan-2-yl)methyl]-1H-1,2,3-triazole-5-thione: Lacks the additional triazole ring, which may affect its biological activity and chemical reactivity.

    3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: Lacks the furan moiety, which may influence its interaction with molecular targets.

Uniqueness

The presence of both furan and triazole-thione moieties in 4-[(furan-2-yl)methyl]-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione makes it unique compared to similar compounds. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6OS/c1-15-6-8(11-14-15)9-12-13-10(18)16(9)5-7-3-2-4-17-7/h2-4,6H,5H2,1H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDXOZJXCSXWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2=NNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.